molecular formula C19H18ClF2N3O3 B184308 Sitafloxacin CAS No. 163157-04-8

Sitafloxacin

カタログ番号: B184308
CAS番号: 163157-04-8
分子量: 409.8 g/mol
InChIキー: PNUZDKCDAWUEGK-CYZMBNFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sitafloxacin is a fluoroquinolone antibiotic developed by Daiichi Sankyo Co., Ltd. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including those caused by resistant strains. This compound is marketed under the trade name Gracevit in Japan and has shown promise in treating conditions such as Buruli ulcer .

化学反応の分析

Types of Reactions: Sitafloxacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the fluorine and chlorine positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reagents like chlorine and fluorine sources are employed.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

科学的研究の応用

Sitafloxacin has a wide range of scientific research applications:

作用機序

Sitafloxacin exerts its antibacterial effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death . Even for strains with mutations in the quinolone resistance-determining region, this compound maintains potent inhibitory activity .

類似化合物との比較

  • Levofloxacin
  • Moxifloxacin
  • Gatifloxacin
  • Gemifloxacin

Comparison: Sitafloxacin is unique among fluoroquinolones due to its high potency against a broad range of bacterial pathogens, including resistant strains. It has shown superior activity compared to other fluoroquinolones like levofloxacin and moxifloxacin in certain clinical settings . Additionally, this compound has a favorable safety profile and is well-tolerated by patients .

生物活性

Sitafloxacin, a novel fluoroquinolone antibiotic, has garnered attention for its potent antibacterial activity against a wide range of pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacteria, and clinical implications based on recent research findings.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. The compound demonstrates a strong affinity for these enzymes, leading to effective bacterial cell death.

  • Inhibition Potency : this compound has shown superior inhibitory activity against DNA gyrase and topoisomerase IV compared to other fluoroquinolones. For instance, in vitro studies indicated that the IC50 values for this compound against Escherichia coli DNA gyrase were significantly lower than those for other quinolones, such as DU-6856 and DU-6857 .

2. Antibacterial Spectrum

This compound displays a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. Its effectiveness has been documented in various studies:

  • Gram-Negative Bacteria : this compound is particularly effective against members of the family Enterobacteriaceae and Pseudomonas aeruginosa. In one study, it was reported to have a minimal inhibitory concentration (MIC) that was significantly lower than that of many comparator antibiotics .
  • Gram-Positive Bacteria : The compound also shows strong activity against Staphylococcus aureus, with comparative studies indicating that this compound is more potent than several other fluoroquinolones .
  • Anaerobes and Intracellular Bacteria : this compound has demonstrated effectiveness against anaerobic bacteria and intracellular pathogens, making it a valuable option in treating polymicrobial infections .

3. Clinical Efficacy

Recent clinical studies have highlighted the efficacy of this compound in treating various infections:

  • Mycoplasma genitalium Infections : A study conducted at the Melbourne Sexual Health Centre found that this compound cured 94% of M. genitalium infections that had not previously failed moxifloxacin treatment. This suggests that this compound can be an effective alternative in cases where traditional treatments have failed .
  • Acute Bacterial Infections : In a meta-analysis involving multiple clinical trials, this compound exhibited comparable clinical response rates to standard treatments for acute bacterial infections, including complicated urinary tract infections (cUTI) and pneumonia. The response rates were approximately 96.9% for this compound compared to 91.3% for comparators .

Case Study 1: Efficacy Against Quinolone-Resistant Strains

A prospective cohort study evaluated the effectiveness of this compound monotherapy in patients with M. genitalium infections resistant to traditional antibiotics. The results indicated high microbiological cure rates except in cases with specific mutations (parC and gyrA), highlighting this compound's potential in overcoming resistance issues .

Case Study 2: Treatment of Febrile Neutropenia

In a clinical setting involving patients with febrile neutropenia due to lung cancer, this compound was administered as part of the treatment regimen. The study reported a successful treatment rate of 91%, showcasing its utility in immunocompromised patients .

5. Summary of Findings

The following table summarizes key findings regarding the biological activity and clinical efficacy of this compound:

Aspect Details
Mechanism of Action Inhibits DNA gyrase and topoisomerase IV
Antibacterial Spectrum Effective against Gram-positive, Gram-negative, anaerobes
Clinical Efficacy High cure rates for M. genitalium (94%) and acute bacterial infections
Resistance Issues Effective against strains resistant to other fluoroquinolones
Case Studies Successful treatment in febrile neutropenia; high microbiological cure rates

特性

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitafloxacin
Reactant of Route 2
Sitafloxacin
Reactant of Route 3
Reactant of Route 3
Sitafloxacin
Reactant of Route 4
Sitafloxacin
Reactant of Route 5
Sitafloxacin
Reactant of Route 6
Reactant of Route 6
Sitafloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。